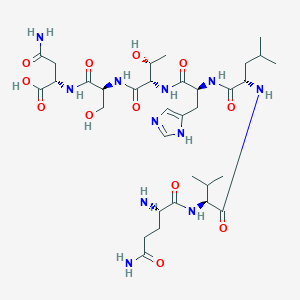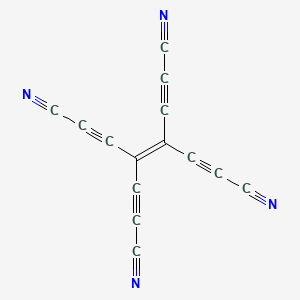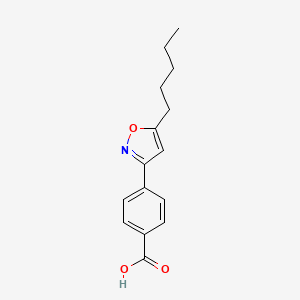![molecular formula C20H27NO2 B14207432 3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol CAS No. 824951-34-0](/img/structure/B14207432.png)
3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol is an organic compound that features a benzene ring substituted with an ethyl(3-phenylpropyl)amino group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol can be achieved through a multi-step process involving the following key steps:
Formation of the Ethyl(3-phenylpropyl)amine Intermediate: This can be synthesized by reacting 3-phenylpropylamine with ethyl bromide under basic conditions.
Attachment to the Benzene Ring: The intermediate is then reacted with 3-bromopropylbenzene-1,2-diol in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated products.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropanol: Similar structure but lacks the ethyl(3-phenylpropyl)amino group.
3-Phenylpropylamine: Similar structure but lacks the benzene-1,2-diol moiety.
Uniqueness
3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol is unique due to its combination of aromatic and aliphatic elements, as well as the presence of both hydroxyl and amino functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
824951-34-0 |
|---|---|
Formule moléculaire |
C20H27NO2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-[3-[ethyl(3-phenylpropyl)amino]propyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H27NO2/c1-2-21(15-7-11-17-9-4-3-5-10-17)16-8-13-18-12-6-14-19(22)20(18)23/h3-6,9-10,12,14,22-23H,2,7-8,11,13,15-16H2,1H3 |
Clé InChI |
YJMFLAWXFZNWNQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC1=CC=CC=C1)CCCC2=C(C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)


![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)
![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)


![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)

![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
